molecular formula C13H15N3O2 B2439282 4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid CAS No. 1006963-85-4

4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid

Cat. No.: B2439282
CAS No.: 1006963-85-4
M. Wt: 245.282
InChI Key: GJLMFALQPDNQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid is an organic compound with the molecular formula C14H17N3O2. This compound features a benzoic acid moiety linked to a pyrazole ring through an ethylamine bridge. It is a versatile small molecule scaffold used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Coupling with Benzoic Acid: The alkylated pyrazole is coupled with benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrazol-4-yl)benzoic acid: Similar structure but lacks the ethylamine bridge.

    4-(4-Pyrazolyl)benzoic acid: Another structural analog with slight variations in the pyrazole ring.

Uniqueness

4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the ethylamine bridge enhances its versatility as a scaffold for further modifications and applications.

Properties

IUPAC Name

4-[(1-ethylpyrazol-4-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-16-9-10(8-15-16)7-14-12-5-3-11(4-6-12)13(17)18/h3-6,8-9,14H,2,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLMFALQPDNQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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